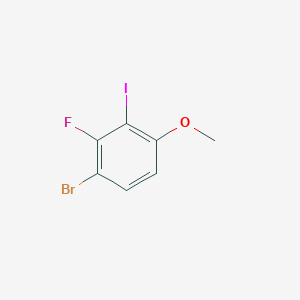1-Bromo-2-fluoro-3-iodo-4-methoxybenzene
CAS No.: 1628450-73-6
Cat. No.: VC11719377
Molecular Formula: C7H5BrFIO
Molecular Weight: 330.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1628450-73-6 |
|---|---|
| Molecular Formula | C7H5BrFIO |
| Molecular Weight | 330.92 g/mol |
| IUPAC Name | 1-bromo-2-fluoro-3-iodo-4-methoxybenzene |
| Standard InChI | InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |
| Standard InChI Key | ONYIDRWMDNFQOP-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1)Br)F)I |
| Canonical SMILES | COC1=C(C(=C(C=C1)Br)F)I |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound’s structure consists of a benzene ring with four substituents:
-
Bromine at position 1: A heavy halogen contributing to molecular polarizability.
-
Fluorine at position 2: A small, electronegative atom inducing electron-withdrawing effects.
-
Iodine at position 3: A bulky halogen enhancing reactivity in cross-coupling reactions.
-
Methoxy () at position 4: An electron-donating group that modulates electronic density.
This arrangement creates a sterically crowded environment, with iodine’s van der Waals radius (198 pm) imposing significant steric hindrance. The methoxy group’s resonance effects partially counteract the electron-withdrawing nature of the halogens, creating a unique electronic profile .
Spectroscopic Characteristics
While direct spectroscopic data for this compound is limited, analogs provide insights:
-
NMR: The deshielding effect of fluorine () and iodine’s heavy atom effect would distort chemical shifts.
-
IR: Stretching vibrations for C-Br (), C-F (), and C-I () are expected .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A plausible synthetic route, adapted from methods for related compounds , involves:
-
Diazotization and Iodination:
-
Start with 4-methoxy-2-fluoroaniline.
-
Diazotize using and at 0–5°C.
-
Treat with to introduce iodine at position 3.
-
-
Bromination:
-
Use or (N-bromosuccinimide) in to add bromine at position 1.
-
-
Purification:
-
Recrystallization from ethanol/water or column chromatography yields the pure product.
-
Key Challenges:
-
Regioselectivity due to competing directing effects of substituents.
-
Steric hindrance from iodine complicating reaction kinetics .
Industrial Production
Scaling this synthesis requires:
-
Continuous Flow Reactors: To manage exothermic diazotization steps.
-
Catalytic Systems: Palladium catalysts for potential cross-coupling applications.
Physicochemical Properties
The compound’s low vapor pressure ( at ) suggests limited volatility, aligning with trends in polyhalogenated aromatics .
Applications in Scientific Research
Organic Synthesis
-
Cross-Coupling Reactions: The iodine and bromine atoms serve as leaving groups in Suzuki-Miyaura and Ullmann couplings, enabling biaryl synthesis.
-
Radiolabeling: -labeled derivatives could track molecular pathways in pharmacokinetic studies.
Medicinal Chemistry
-
Drug Intermediate: Used to synthesize kinase inhibitors and antiviral agents.
-
Proteolysis-Targeting Chimeras (PROTACs): The methoxy group enhances solubility, while halogens aid in target binding.
Materials Science
-
Liquid Crystals: Halogen substituents improve thermal stability in mesophases.
-
Polymer Additives: Acts as a flame retardant due to bromine content .
Comparative Analysis with Related Compounds
Future Research Directions
-
Green Synthesis: Develop atom-economical routes using photocatalytic iodination.
-
Therapeutic Exploration: Screen for activity against neglected tropical diseases.
-
Environmental Fate Studies: Assess degradation pathways in aquatic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume